molecular formula C7H15N B1618611 1,4-Dimethylpiperidine CAS No. 695-15-8

1,4-Dimethylpiperidine

Cat. No.: B1618611
CAS No.: 695-15-8
M. Wt: 113.2 g/mol
InChI Key: TVSMLBGFGKLKOO-UHFFFAOYSA-N
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Description

1,4-Dimethylpiperidine is an organic compound with the molecular formula C7H15N. It belongs to the class of piperidines, which are six-membered heterocyclic amines containing one nitrogen atom. This compound is characterized by the presence of two methyl groups attached to the first and fourth carbon atoms of the piperidine ring. Piperidines are significant in medicinal chemistry due to their presence in various pharmacologically active compounds .

Preparation Methods

Synthetic Routes and Reaction Conditions: 1,4-Dimethylpiperidine can be synthesized through several methods. One common approach involves the hydrogenation of functionalized pyridines using a rhodium oxide catalyst under mild conditions. This method is advantageous due to its simplicity, requiring only the reactant, catalyst, and a hydrogen source . Another method involves cycloadditions, reductive amination, nucleophilic substitutions, and radical cyclization .

Industrial Production Methods: Industrial production of this compound often employs catalytic hydrogenation of pyridine derivatives. This process is efficient and scalable, making it suitable for large-scale production. The use of palladium and rhodium catalysts is common in these industrial methods .

Chemical Reactions Analysis

Types of Reactions: 1,4-Dimethylpiperidine undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form N-oxides using oxidizing agents like hydrogen peroxide.

    Reduction: Reduction reactions typically involve the conversion of pyridine derivatives to piperidines using hydrogenation.

    Substitution: Nucleophilic substitution reactions can occur at the nitrogen atom or the carbon atoms adjacent to the nitrogen.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide or other peroxides.

    Reduction: Hydrogen gas in the presence of a rhodium or palladium catalyst.

    Substitution: Alkyl halides or other electrophiles in the presence of a base.

Major Products:

Scientific Research Applications

1,4-Dimethylpiperidine has numerous applications in scientific research:

Mechanism of Action

The mechanism of action of 1,4-Dimethylpiperidine and its derivatives often involves interaction with specific molecular targets, such as enzymes or receptors. For instance, piperidine derivatives can act as enzyme inhibitors or receptor agonists/antagonists, modulating biological pathways and exerting therapeutic effects .

Comparison with Similar Compounds

    Piperidine: The parent compound of 1,4-Dimethylpiperidine, lacking the methyl groups.

    2,6-Dimethylpiperidine: Another dimethyl-substituted piperidine with methyl groups at different positions.

    4-Methylpiperidine: A monomethyl-substituted piperidine.

Uniqueness: this compound is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. The presence of two methyl groups at the 1 and 4 positions can affect the compound’s steric and electronic properties, making it distinct from other piperidine derivatives .

Properties

IUPAC Name

1,4-dimethylpiperidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H15N/c1-7-3-5-8(2)6-4-7/h7H,3-6H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TVSMLBGFGKLKOO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCN(CC1)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H15N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50219726
Record name Piperidine, 1,4-dimethyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50219726
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

113.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

695-15-8
Record name Piperidine, 1,4-dimethyl-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000695158
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name NSC363758
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=363758
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Piperidine, 1,4-dimethyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50219726
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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